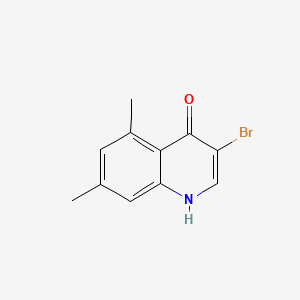

3-Bromo-5,7-dimethylquinolin-4(1H)-one

Description

Properties

CAS No. |

1204812-06-5 |

|---|---|

Molecular Formula |

C11H10BrNO |

Molecular Weight |

252.111 |

IUPAC Name |

3-bromo-5,7-dimethyl-1H-quinolin-4-one |

InChI |

InChI=1S/C11H10BrNO/c1-6-3-7(2)10-9(4-6)13-5-8(12)11(10)14/h3-5H,1-2H3,(H,13,14) |

InChI Key |

FXSXKNKKTZQFKM-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C2C(=C1)NC=C(C2=O)Br)C |

Synonyms |

3-Bromo-5,7-dimethyl-4-hydroxyquinoline |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in halogen/methyl positions, substituent types (e.g., methoxy vs. methyl), and ring saturation. These variations critically impact physicochemical and biological properties:

Key Observations :

- Electronic Effects: Methoxy groups (electron-donating) in 6-Bromo-5,8-dimethoxy-1H-quinolin-4-one redshift UV absorption compared to methyl groups (electron-neutral) in 3-Bromo-5,7-dimethylquinolin-4(1H)-one .

- Bioactivity : Triazole-modified derivatives (e.g., compound 7g in ) exhibit enhanced antibacterial activity due to improved target binding .

- Safety: Dichloro analogs (e.g., 3-Bromo-7,8-dichloro-1H-quinolin-4-one) require rigorous handling due to higher toxicity, unlike methyl-substituted variants .

Thermal and Spectral Properties

- Melting Points: Methyl-substituted quinolinones (e.g., 250–252°C for compound 7g) exhibit higher thermal stability than methoxy-substituted analogs (244–245°C), likely due to stronger van der Waals interactions .

- UV/Vis Spectra: All brominated quinolinones show absorption near 220–330 nm, with shifts attributable to substituent electronic effects. For instance, methoxy groups in ’s compound cause a bathochromic shift compared to methyl groups .

Preparation Methods

Substituted Aniline Precursors

The Skraup condensation remains a cornerstone for synthesizing quinoline derivatives. For 5,7-dimethylquinolin-4(1H)-one, 3,5-dimethylaniline serves as the primary precursor. Reaction with glycerol under acidic conditions (70% H₂SO₄) at 135°C induces cyclization, forming the quinoline core. Sodium m-nitrobenzenesulfonate acts as an oxidizing agent, ensuring efficient dehydrogenation.

Table 1: Skraup Condensation Parameters for 5,7-Dimethylquinolin-4(1H)-one

Post-Condensation Modifications

Post-cyclization bromination introduces the 3-bromo substituent. Using N-bromosuccinimide (NBS) in a carbon tetrachloride-chloroform mixture at room temperature selectively brominates the quinolin-4(1H)-one at the 3-position. This method avoids over-bromination and preserves the methyl groups at positions 5 and 7.

Bromination Strategies

Regioselective Bromination with NBS

NBS provides superior regiocontrol compared to traditional brominating agents (e.g., Br₂/Fe). For 5,7-dimethylquinolin-4(1H)-one, bromination proceeds via radical intermediates, favoring the 3-position due to electronic and steric effects.

Table 2: Bromination of 5,7-Dimethylquinolin-4(1H)-one Using NBS

Alternative Bromination Pathways

Electrophilic bromination using HBr/H₂O₂ in acetic acid offers a complementary route. However, this method risks di-bromination and requires stringent temperature control (0–5°C) to maintain regioselectivity.

Palladium-Catalyzed Cross-Coupling for Functionalization

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction introduces aryl/alkyl groups to pre-brominated intermediates. For 3-bromo-5,7-dimethylquinolin-4(1H)-one, coupling with methylboronic acid under Pd(PPh₃)₂Cl₂ catalysis in dioxane-water (3:1) at 80°C installs methyl groups, though this is less common due to the pre-existing dimethyl substituents.

Table 3: Suzuki-Miyaura Reaction Parameters

| Parameter | Value/Detail |

|---|---|

| Catalyst | Pd(PPh₃)₂Cl₂ |

| Base | K₂CO₃ |

| Solvent | Dioxane:H₂O (3:1) |

| Temperature | 80°C |

| Yield | 65–70% |

Alternative Synthetic Routes

Friedel-Crafts Acylation

Friedel-Crafts acylation of 3-bromo-5,7-dimethylquinoline with acetyl chloride in the presence of AlCl₃ generates ketone intermediates, which are subsequently reduced to the corresponding quinolone. This method is less favored due to lower yields (50–60%) and side reactions.

Microwave-Assisted Synthesis

Microwave irradiation accelerates Skraup condensation, reducing reaction times from hours to minutes. However, scalability remains a limitation, and yields (70–75%) are comparable to conventional methods.

Industrial-Scale Production Considerations

Continuous Flow Processes

Industrial synthesis employs continuous flow reactors to enhance heat and mass transfer during Skraup condensation. Optimized parameters include:

Q & A

Q. What are the optimal synthetic routes for 3-Bromo-5,7-dimethylquinolin-4(1H)-one, and how do reaction conditions influence yield?

The synthesis typically involves bromination of a preformed quinolinone scaffold. For example, bromination of 5,7-dimethylquinolin-4(1H)-one using N-bromosuccinimide (NBS) in acetic acid under controlled temperatures (25–50°C) is a common method. Key variables include solvent polarity, catalyst choice (e.g., Lewis acids), and stoichiometry of brominating agents. Monitoring reaction progress via thin-layer chromatography (TLC) and optimizing purification steps (e.g., recrystallization) are critical for achieving >90% purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : H and C NMR resolve substituent positions (e.g., methyl groups at C5/C7 and bromine at C3). Aromatic protons appear as distinct multiplets in δ 6.5–8.5 ppm, while carbonyl signals are near δ 170–180 ppm .

- X-ray Diffraction : Single-crystal X-ray analysis using SHELX programs (e.g., SHELXL) confirms bond lengths/angles and intermolecular interactions. For example, the bromine atom’s van der Waals radius (1.85 Å) and its impact on crystal packing can be analyzed .

Advanced Research Questions

Q. How does the bromine substituent at C3 influence regioselectivity in nucleophilic substitution reactions?

The C3 bromine acts as a leaving group, enabling substitutions with nucleophiles (e.g., amines, thiols). Steric hindrance from adjacent methyl groups (C5/C7) may direct reactivity toward para positions. Kinetic studies using HPLC-MS can track reaction pathways, while DFT calculations predict transition states and activation energies .

Q. How can researchers resolve contradictions in reported biological activity data for brominated quinolinones?

Discrepancies often arise from structural variations (e.g., substituent positions) or assay conditions. For example:

| Compound | Antimicrobial IC50 (µM) | Anticancer IC50 (µM) | Source |

|---|---|---|---|

| 5-Bromo-3,4-dihydroquinolin-2(1H)-one | 12.5 (E. coli) | 28.3 (MCF-7) | |

| 7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one | 45.0 (S. aureus) | 0.9 (HeLa) | |

| Standardizing assays (e.g., using CLSI guidelines for antimicrobial testing) and comparative molecular docking (e.g., against EGFR or DNA gyrase) can clarify structure-activity relationships . |

Q. What mechanistic insights exist for the compound’s antimicrobial activity?

Studies on analogs suggest inhibition of bacterial topoisomerase IV or disruption of membrane integrity. Fluorescence quenching assays with bacterial DNA and molecular dynamics simulations (e.g., GROMACS) can map binding interactions. The bromine atom’s electronegativity may enhance target affinity via halogen bonding .

Q. How can researchers design toxicity profiles for this compound?

- In vitro : HepG2 cell viability assays (MTT protocol) and Ames tests for mutagenicity.

- In silico : ADMET prediction using tools like SwissADME to assess hepatotoxicity and bioavailability. Proper handling requires PPE (gloves, goggles) and adherence to OSHA guidelines, as brominated compounds may release toxic HBr fumes during decomposition .

Methodological Challenges

Q. What strategies mitigate side reactions during functionalization of the quinolinone core?

- Use protecting groups (e.g., Boc for amines) during multi-step syntheses.

- Optimize solvent polarity (e.g., DMF for SNAr reactions vs. THF for Grignard additions) to reduce byproducts .

Q. How can computational tools enhance the study of this compound’s reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.